molecular formula C12H15FO2 B12271978 2-(3-Fluorophenoxy)cyclohexan-1-ol

2-(3-Fluorophenoxy)cyclohexan-1-ol

Cat. No.: B12271978
M. Wt: 210.24 g/mol
InChI Key: VATYMUAUAJJXOC-UHFFFAOYSA-N
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Description

(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol is a chiral organic compound that features a cyclohexane ring substituted with a fluorophenoxy group and a hydroxyl group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-fluorophenol.

    Formation of Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 3-fluorophenol in the presence of a base to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of a fully saturated cyclohexane derivative.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Compounds: Used as a building block for the synthesis of other chiral molecules.

    Catalysis: Potential use in catalytic reactions due to its chiral nature.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-(3-chlorophenoxy)cyclohexan-1-ol: A similar compound with a chlorine substituent instead of fluorine.

    2-(3-fluorophenoxy)cyclohexan-1-one: A ketone derivative of the compound.

Uniqueness

    Stereochemistry: The (1S,2S) configuration provides unique interactions with biological targets.

    Fluorine Substitution: The presence of a fluorine atom can influence the compound’s reactivity and binding affinity.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-(3-fluorophenoxy)cyclohexan-1-ol

InChI

InChI=1S/C12H15FO2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,11-12,14H,1-2,6-7H2

InChI Key

VATYMUAUAJJXOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)O)OC2=CC(=CC=C2)F

Origin of Product

United States

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